molecular formula C16H11Cl2NO2 B1452750 7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride CAS No. 1160256-90-5

7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Cat. No. B1452750
CAS RN: 1160256-90-5
M. Wt: 320.2 g/mol
InChI Key: SWINOWWDMOAUAC-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride, also known as CMFC, is a compound with a wide range of applications in the scientific research field. It is a highly versatile compound due to its unique structure, which allows for a variety of uses. CMFC is a colorless crystalline solid, with a molecular weight of 441.94 g/mol, and a melting point of 72-74 °C. It is soluble in water, ethanol, and ether, and has a low vapor pressure. CMFC has a wide range of applications in scientific research, including synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Pharmaceutical Drug Development

Quinoline derivatives are pivotal in the pharmaceutical industry due to their therapeutic properties. The compound could be utilized as a scaffold for developing new drugs with potential antifungal , anti-inflammatory , and antidiabetic activities . Its structural complexity allows for the attachment of various functional groups, which can lead to the discovery of novel medications.

Anticancer Research

The unique structure of quinoline compounds has been associated with anticancer properties. They can inhibit tumor growth through mechanisms such as cell cycle arrest, apoptosis induction, and angiogenesis inhibition . This compound could be explored for its efficacy in cancer treatment, potentially leading to new therapies.

Alzheimer’s Disease Treatment

Quinoline derivatives have shown promise in treating neurodegenerative diseases like Alzheimer’s. They can act as acetylcholinesterase inhibitors , which are crucial in managing the disease’s progression . Research into this compound could contribute to the development of more effective Alzheimer’s treatments.

Antimalarial Activity

Quinolines are historically significant in antimalarial drugs. This compound could be investigated for its antimalarial efficacy, possibly leading to safer and more effective antimalarial therapies .

Anti-inflammatory Applications

Due to their chemical structure, quinoline derivatives can serve as potent anti-inflammatory agents. This compound could be synthesized and tested for its ability to reduce inflammation, which is beneficial in treating various chronic diseases .

Synthetic Organic Chemistry

In synthetic organic chemistry, quinoline derivatives are used as intermediates and catalysts. They can facilitate a range of chemical reactions, making them valuable in the synthesis of complex organic molecules .

Environmental Chemistry

Quinoline compounds can be employed in environmental chemistry for the detoxification of pollutants. Their reactivity with various environmental contaminants could be harnessed to develop more efficient methods for pollution control .

Material Science

The structural properties of quinoline derivatives make them suitable for creating advanced materials. This compound could be used in the design of organic semiconductors, photovoltaic cells, or light-emitting diodes (LEDs), contributing to the advancement of material science .

properties

IUPAC Name

7-chloro-8-methyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO2/c1-8-3-6-14(21-8)13-7-11(16(18)20)10-4-5-12(17)9(2)15(10)19-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWINOWWDMOAUAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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